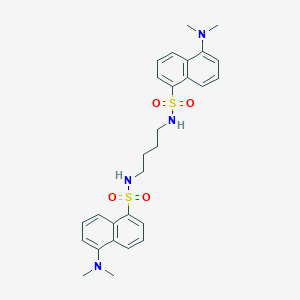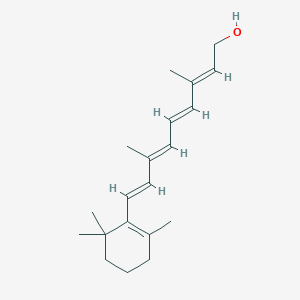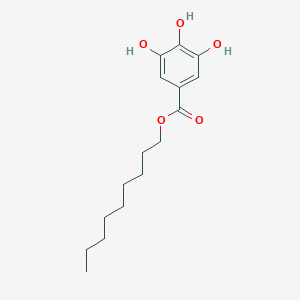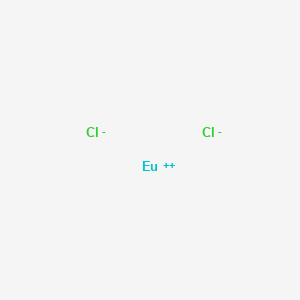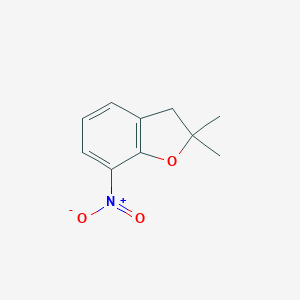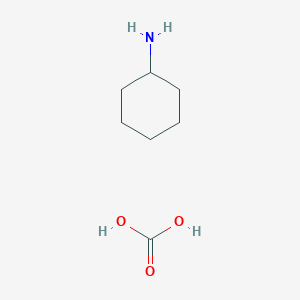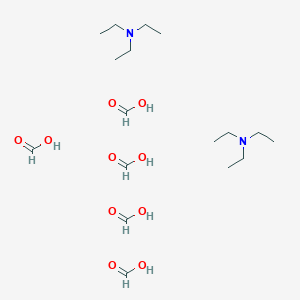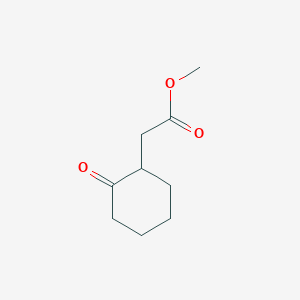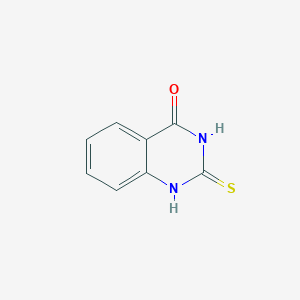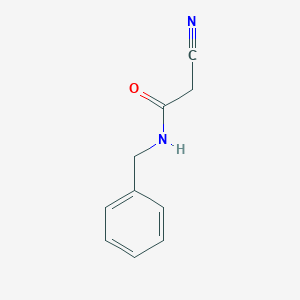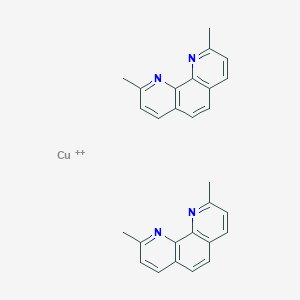
Copper-neocuproine complex
Descripción general
Descripción
Copper-neocuproine complex is a compound that has been widely studied for various applications . Neocuproine, also known as 2,9-dimethyl-1,10-phenanthroline, forms a complex with copper (II) ions . This complex is highly selective for copper (I), resulting in a deep orange-red color . It has been used in various fields, including as a redox catalyst in chemical reactions and as a chromogenic oxidant in biosensors .
Synthesis Analysis
The synthesis of the this compound involves the use of hydrazine hydrate, which accelerates the formation of the complex . In one study, a potentiometric titration technique was used to determine the protonation constants of neocuproine and bioactive ligands . The stability constants of the binary and ternary copper (II) complexes were computed from the potentiometric titration data .
Molecular Structure Analysis
The molecular structure of the this compound involves the coordination of copper (II) ions with neocuproine . The protonation constants of neocuproine and bioactive ligands, as well as their stability constants of the binary and ternary copper (II) complexes, were determined using a potentiometric titration technique .
Chemical Reactions Analysis
The this compound has been used as a redox catalyst in the synthesis of diimine by oxidation of hydrazine hydrate . This technique has been successfully applied in the reduction of alkynes . The complex also plays a role in the colorimetric reaction between reduced nicotinamide adenine dinucleotide (NADH) and a copper (II) neocuproine complex as a chromogenic oxidant .
Physical And Chemical Properties Analysis
The this compound has a deep orange-red color . It has a high redox potential, which makes it an ideal redox catalyst in chemical reactions .
Aplicaciones Científicas De Investigación
Water Sample Analysis : A study by Yamini and Tamaddon (1999) developed a method for extracting, preconcentrating, and determining copper in water samples using the Copper-neocuproine complex. This method demonstrated over 99% extraction efficiency and a detection limit of 0.12 ppb, showing its effectiveness in trace copper analysis in different water samples (Yamini & Tamaddon, 1999).
Toxicity Studies : Zhu and Chevion (2000) found that the this compound can significantly affect the toxicity of certain compounds like 2,4,5-trichlorophenol. Their study indicates the complex's potential role in biological systems and the need for caution in its use (Zhu & Chevion, 2000).
Edible Oil Analysis : A novel method for determining copper content in oil samples using Neocuproine was introduced by Dorehgiraee, Pourabdollah, and Ghanei-Motlagh (2018). This method highlights the complex's application in the food industry, especially in measuring copper levels in edible oils (Dorehgiraee, Pourabdollah, & Ghanei-Motlagh, 2018).
Analysis in Metal Samples : White (1959) applied the this compound in determining copper in yttrium metal. This research shows its utility in the metallurgical field for assessing trace metal impurities (White, 1959).
Blood Sugar Determination : Brown (1961) described using Neocuproine in an "ultra" micro technique for blood sugar determination, indicating its potential in clinical chemistry and diagnostic applications (Brown, 1961).
Flow Injection Analysis : Teshima, Itabashi, and Kawashima (1993) developed a reverse flow injection analysis method for determining trace amounts of complexing agents, using the Copper(I)-neocuproine complex. This study underscores the complex's analytical chemistry applications (Teshima, Itabashi, & Kawashima, 1993).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for the Copper-neocuproine complex advises against its use for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
Direcciones Futuras
The Copper-neocuproine complex has potential applications in various fields. Its use as a redox catalyst in chemical reactions and as a chromogenic oxidant in biosensors suggests potential future directions for research and development . Further studies could explore its potential applications in other areas, such as medicine and environmental science.
Propiedades
IUPAC Name |
copper;2,9-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMZVDXJVMOGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24CuN4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164094 | |
| Record name | Copper-neocuproine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14875-91-3 | |
| Record name | Copper-neocuproine complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper-neocuproine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the copper-neocuproine complex facilitate trace analysis of copper?
A1: The this compound exhibits strong adsorption onto mercury electrode surfaces. [, ] This property enables its use in electrochemical techniques like polarography. When copper(II) ions react with neocuproine, they form a complex that adsorbs onto the electrode, generating a measurable reduction peak. The intensity of this peak directly correlates with the copper concentration in the sample. []
Q2: What are the advantages of using the this compound for copper analysis?
A2: The this compound offers high sensitivity for copper detection. Research demonstrates a detection limit as low as 1.2 × 10⁻⁸ mol/L using polarographic methods. [] Furthermore, the method exhibits good linearity within a specific concentration range, making it suitable for quantifying trace amounts of copper in various matrices like food and water samples. []
Q3: Can you provide an example of a real-world application of this complex in analytical chemistry?
A3: Researchers successfully employed the this compound to pinpoint the source of an occupational nitric acid accident. [] By analyzing samples from the workroom using a method based on this complex and atomic absorption spectrophotometry, they determined elevated nitrate levels (0.1-0.2%) compared to blanks (<0.02%). This finding supported their hypothesis regarding the accident's origin. []
Q4: What research is being done to expand the applications of the this compound?
A4: Current research explores the use of the this compound in chemically modified electrodes. [] Specifically, scientists are investigating its incorporation into carbon ink electrodes to develop new methods for antioxidant quantification. [] This highlights the ongoing efforts to leverage this complex's unique properties in diverse analytical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



